molecular formula C28H58N2O5S B12697213 2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate CAS No. 93783-31-4

2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate

Cat. No.: B12697213
CAS No.: 93783-31-4
M. Wt: 534.8 g/mol
InChI Key: ADIOCFWWNVGAIN-UHFFFAOYSA-M
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Description

2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate is a chemical compound with the molecular formula C27H55N2O+. It is known for its unique structure, which includes a long alkyl chain and an imidazolium core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate typically involves the reaction of a long-chain alkyl halide with an imidazole derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the imidazolium salt. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolium oxides, while substitution reactions can produce a variety of substituted imidazolium compounds .

Scientific Research Applications

2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate involves its interaction with molecular targets, such as enzymes and receptors. The imidazolium core can interact with biological molecules through ionic and hydrogen bonding, leading to various biological effects. The long alkyl chain enhances its ability to penetrate cell membranes, making it effective in delivering active compounds to target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate stands out due to its longer alkyl chain, which can enhance its hydrophobic interactions and improve its performance in various applications. Its unique structure also allows for more versatile chemical modifications, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

93783-31-4

Molecular Formula

C28H58N2O5S

Molecular Weight

534.8 g/mol

IUPAC Name

2-(2-henicosyl-3-methyl-4,5-dihydroimidazol-3-ium-1-yl)ethanol;methyl sulfate

InChI

InChI=1S/C27H55N2O.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-28(2)23-24-29(27)25-26-30;1-5-6(2,3)4/h30H,3-26H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

ADIOCFWWNVGAIN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)C.COS(=O)(=O)[O-]

Origin of Product

United States

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